N-Ethyl-1-methylcyclohexanamine
Description
Properties
IUPAC Name |
N-ethyl-1-methylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-3-10-9(2)7-5-4-6-8-9/h10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOFAIXOPRVVNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CCCCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
N-Ethyl-1-methylcyclohexanamine is characterized by its cyclohexane ring with ethyl and methyl substituents on the nitrogen atom. This structural configuration contributes to its distinct reactivity and solubility properties.
Organic Synthesis
- Reagent in Synthesis : this compound serves as a versatile reagent in organic synthesis, facilitating the formation of various chemical compounds through nucleophilic substitution reactions.
- Intermediate Production : It is utilized as an intermediate in synthesizing more complex molecules, particularly in pharmaceutical chemistry.
Potential Therapeutic Uses
Research indicates that this compound may have therapeutic potential due to its interaction with biological molecules. Studies have explored its role as a precursor in synthesizing pharmaceuticals targeting neurological disorders.
Case Study: Sigma Receptor Affinity
A study on structurally related compounds demonstrated that modifications of the amine can significantly impact sigma receptor affinity, suggesting potential applications in drug development targeting these receptors .
Corrosion Inhibition
This compound has been noted for its effectiveness as a corrosion inhibitor for carbon steel. Its application in industrial settings helps protect metal surfaces from degradation due to environmental factors.
CO2 Capture Technologies
This compound plays a crucial role as an activating agent in CO2 capture processes. When combined with other amines, it enhances the absorption and desorption rates of CO2, improving efficiency in industrial applications .
Environmental Impact and Safety
While specific environmental impact data on this compound is limited, its use in CO2 capture technologies suggests a positive contribution to reducing greenhouse gas emissions. Ongoing assessments are necessary to evaluate the lifecycle impacts of its application .
Comparison with Similar Compounds
Key Observations:
Positional Isomerism: this compound and N-Ethyl-3-methylcyclohexanamine differ in methyl group placement (C1 vs. C3), which may alter steric hindrance and reactivity. For example, a C1 substituent could impose greater conformational rigidity on the cyclohexane ring .
Physicochemical Properties :
- Simpler amines like 1-Methylcyclohexanamine (C₇H₁₅N) exhibit lower molecular weights and reduced steric bulk, likely increasing volatility compared to N-ethyl derivatives .
- The hydrochloride salt of N-Ethyl-3-methylcyclohexanamine (C₉H₂₀ClN) demonstrates typical amine salt behavior, including improved solubility in polar solvents .
Research and Regulatory Insights
- OECD Guidelines : The 2004 High Production Volume Chemicals list and QSAR models highlight the need for rigorous toxicity profiling of alkylamines due to their industrial prevalence .
- NIST Data : Standardized reference data for N-Methylcyclohexanamine (CAS 100-60-7) ensures accuracy in property prediction for related compounds, such as boiling points (~150–160°C) and solubility profiles .
Preparation Methods
Reductive Amination Route Using Cyclohexanone
A common industrial and laboratory method involves the reaction of cyclohexanone with methylamine and ethylenediamine or ethylamine derivatives. The process proceeds via imine formation followed by reduction.
- Step 1: Cyclohexanone reacts with methylamine and ethylenediamine to form an imine intermediate.
- Step 2: The imine is reduced using hydride donors such as sodium borohydride or lithium aluminum hydride, or by catalytic hydrogenation.
- Catalysts: Palladium on carbon (Pd/C) is commonly used to facilitate hydrogenation.
- Conditions: Typical hydrogenation occurs under elevated pressure and temperature to optimize yield.
This method is favored for its efficiency and ability to produce the target amine with controlled substitution on the nitrogen atom.
Catalytic Hydrogenation of Pimelinketone with Methylamine
A related synthetic approach uses pimelinketone as a starting material with methylamine under high-pressure hydrogenation:
- Raw Materials: Pimelinketone and monomethylamine.
- Catalyst: Palladium or platinum on charcoal.
- Reaction Conditions: Hydrogen pressure of 2-4.5 MPa, temperature 140-160 °C, reaction time 3-6 hours.
- Procedure: The mixture is heated in an autoclave with catalyst and hydrogen, leading to formation of N-methylcyclohexylamine intermediates.
- Purification: The reaction mixture is allowed to separate into layers; water-soluble salts (e.g., sodium chloride) are added to promote phase separation and moisture removal.
- Final Step: Vacuum distillation at 105-110 °C removes residual moisture and isolates the purified amine product.
This method yields high purity N-methylcyclohexylamine intermediates, which can be further alkylated to introduce the ethyl group, completing the synthesis of N-Ethyl-1-methylcyclohexanamine.
| Parameter | Value/Range |
|---|---|
| Catalyst | Pd/C or Pt/C |
| Hydrogen Pressure | 2-4.5 MPa |
| Temperature | 140-160 °C |
| Reaction Time | 3-6 hours |
| Salt Additive | Sodium chloride (NaCl) |
| Distillation Temp. | 105-110 °C |
| Product Purity | >99% |
Stepwise Alkylation and Methylation Methods
Alternative laboratory methods involve direct alkylation:
- N-Monomethylation: Using paraformaldehyde and hydrogen gas in the presence of catalysts to selectively methylate cyclohexylamine derivatives.
- N-Ethylation: Using ethylamine or ethylamine water solutions with cyclohexylamine under catalytic conditions in sealed high-pressure reactors.
- Reaction Conditions: Temperatures between 30-100 °C, pressure 5-30 kg/cm², reaction time 2-12 hours.
- Purification: Filtration and reduced pressure distillation to isolate N-ethyl ethylenediamine derivatives, which can be further methylated.
This approach avoids environmentally problematic reagents like bromoethane and reduces byproduct formation, improving yield and lowering cost.
Continuous Flow and Industrial Scale Considerations
- Continuous flow hydrogenation reactors improve efficiency and scalability.
- Use of palladium catalysts and high-pressure hydrogenation accelerates reactions and enhances selectivity.
- Controlled temperature and pressure conditions optimize yield and purity.
- Moisture removal via salt addition and vacuum distillation is critical for product quality.
Summary Table of Preparation Methods
| Method | Starting Materials | Catalyst | Conditions (Temp, Pressure) | Key Steps | Purification Method | Yield/Purity |
|---|---|---|---|---|---|---|
| Reductive amination of cyclohexanone | Cyclohexanone, methylamine, ethylenediamine | Pd/C | 100-160 °C, elevated H2 pressure | Imine formation, hydrogenation | Distillation, crystallization | High (>95%) |
| Hydrogenation of pimelinketone | Pimelinketone, monomethylamine | Pd/C or Pt/C | 140-160 °C, 2-4.5 MPa H2 | Catalytic hydrogenation, phase separation | Salt-assisted moisture removal, vacuum distillation | >99% purity |
| Stepwise alkylation | Cyclohexylamine, ethylamine, paraformaldehyde | Various catalysts | 30-120 °C, 5-30 kg/cm² | N-ethylation, N-methylation | Filtration, reduced pressure distillation | Good yield, less byproduct |
Research Findings and Notes
- The use of palladium catalysts on charcoal supports is a consistent theme for efficient hydrogenation.
- Salt addition (e.g., sodium chloride) improves phase separation and moisture removal in crude amine mixtures.
- Vacuum distillation at moderate temperatures (105-110 °C) effectively removes residual water without decomposing the amine.
- Continuous flow hydrogenation offers industrial advantages in terms of throughput and control.
- Avoidance of halogenated alkylating agents reduces environmental and purification challenges.
Q & A
Q. What are the critical safety protocols for handling N-Ethyl-1-methylcyclohexanamine in laboratory settings?
- Methodological Answer : Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to minimize inhalation risks. Stability studies indicate that prolonged storage may degrade the compound, so fresh batches are recommended. Disposal must comply with local regulations and involve neutralization by qualified personnel. Safety data sheets (SDS) emphasize that handling should be restricted to trained personnel in authorized facilities .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation, particularly to confirm the ethyl and methyl substituents on the cyclohexane ring. Gas Chromatography-Mass Spectrometry (GC-MS) provides purity assessment and molecular weight confirmation. Infrared (IR) spectroscopy can identify amine functional groups. Cross-referencing data with NIST Chemistry WebBook entries ensures accuracy, though users must verify discrepancies due to potential batch variations .
Q. How should researchers design controlled experiments to study the compound’s reactivity?
- Methodological Answer : Experiments should include control groups (e.g., unmodified cyclohexanamine) to benchmark reactivity. Variables like temperature, solvent polarity, and catalyst presence must be systematically varied. For reproducibility, document reaction conditions (e.g., molar ratios, stirring rates) in line with Beilstein Journal guidelines, which recommend separating experimental procedures from results and including validation steps for novel reactions .
Advanced Research Questions
Q. How can contradictions in reported physicochemical data (e.g., boiling point, solubility) be resolved?
- Methodological Answer : Conduct a meta-analysis using heterogeneity metrics (e.g., I² statistic) to quantify variability across studies . If heterogeneity exceeds 50%, subgroup analyses (e.g., by synthesis method or purity grade) can identify confounding factors. Validate findings via independent replication under standardized conditions, referencing NIST’s protocols for data verification .
Q. What systematic approaches evaluate the compound’s stability under varying storage conditions?
- Methodological Answer : Design accelerated stability studies using thermal (e.g., 40°C) and humidity (e.g., 75% RH) stressors. Monitor degradation via High-Performance Liquid Chromatography (HPLC) to quantify impurities. SDS recommend storing the compound in inert atmospheres (argon) at -20°C, with periodic re-testing every six months to assess decomposition .
Q. Which computational models predict the environmental fate of this compound?
- Methodological Answer : Use Quantitative Structure-Activity Relationship (QSAR) models to estimate biodegradation half-lives and bioaccumulation potential. Molecular dynamics simulations can assess interactions with soil organic matter. Cross-validate predictions with experimental data from OECD 301D (Ready Biodegradability) tests, ensuring alignment with EPA DSSTox regulatory frameworks .
Tables for Key Data Synthesis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
